molecular formula C14H9NO2 B1267952 2-(2-Cyanophenyl)benzoic acid CAS No. 57743-13-2

2-(2-Cyanophenyl)benzoic acid

Cat. No.: B1267952
CAS No.: 57743-13-2
M. Wt: 223.23 g/mol
InChI Key: SSRWCQMTMKFPAZ-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzoic acid, where a cyano group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of O-arylsulfonates of 9,10-phenanthrenequinone monooxime with aliphatic bases such as morpholine and piperidine. This reaction yields morpholides and piperidides of this compound in high yield (60%) . The substituents in the arylsulfonate do not significantly influence these reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2-Cyanophenyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyanophenyl)benzoic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-(2-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRWCQMTMKFPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282805
Record name 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-13-2
Record name NSC28066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-cyanophenyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key finding regarding the synthesis of aliphatic amides of 2-(2-Cyanophenyl)benzoic acid?

A1: Research indicates that morpholides and piperidides of this compound can be synthesized with good yields (60%) through a specific reaction pathway. This involves reacting O-arylsulfonates of 9,10-phenanthrenequinone monooxime with aliphatic bases like morpholine or piperidine. Interestingly, the substituents present on the arylsulfonate group do not appear to significantly impact these reactions. []

Q2: How does the reactivity of O-arylsulfonates of 9,10-phenanthrenequinone monooxime differ with various amines?

A2: While O-arylsulfonates react with morpholine and piperidine to yield the corresponding amides of this compound, a different outcome is observed with aniline. Instead of amide formation, the reaction with aniline leads to the production of 9,10-phenanthrenequinone phenylhydrazone with a yield of 49%. Further investigation revealed that O-acylates of 9,10-phenanthrenequinone monooxime do not react with piperidine. []

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